7-Bromo-6-fluorochroman-4-one

Description

Properties

IUPAC Name |

7-bromo-6-fluoro-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIKUJVFHWCVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229290 |

Source

|

| Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27407-12-1 |

Source

|

| Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27407-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Bromo-6-fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-fluorochroman-4-one is a halogenated heterocyclic compound belonging to the chroman-4-one class of molecules. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] The introduction of bromine and fluorine atoms onto the chroman-4-one core is anticipated to significantly modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, integrating theoretical principles with detailed experimental and computational methodologies. A proposed synthetic route, predicted spectroscopic data, and an in-depth discussion of its conformational landscape are presented to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the chroman-4-one framework.

Introduction to the Chroman-4-one Scaffold

Chroman-4-ones, also known as dihydro-1-benzopyran-4-ones, are characterized by a benzene ring fused to a dihydropyranone ring.[2] This heterocyclic system is a core structural motif in a variety of natural products and synthetic molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the chroman-4-one scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological profile. The incorporation of halogens, such as bromine and fluorine, is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a chroman-4-one core with a bromine atom at the 7-position and a fluorine atom at the 6-position of the aromatic ring.

Molecular Formula: C₉H₆BrFO₂

Molecular Weight: 245.05 g/mol

CAS Number: 27407-12-1[4]

Proposed Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 3-(3-bromo-4-fluorophenoxy)propanoate

-

To a solution of 3-bromo-4-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add methyl acrylate (1.2 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(3-bromo-4-fluorophenoxy)propanoic acid

-

Dissolve the purified methyl 3-(3-bromo-4-fluorophenoxy)propanoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

-

Add the dry 3-(3-bromo-4-fluorophenoxy)propanoic acid to polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

-

Heat the mixture with stirring at a temperature range of 80-120 °C for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not currently published. However, based on the known spectral data of related chroman-4-one derivatives, a predicted set of data can be provided as a guide for characterization.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~7.8-8.0 | d | JH-F ≈ 6-8 Hz |

| H-8 | ~7.1-7.3 | d | JH-F ≈ 9-11 Hz |

| H-2 | ~4.5-4.7 | t | JH-H ≈ 6-7 Hz |

| H-3 | ~2.8-3.0 | t | JH-H ≈ 6-7 Hz |

The chemical shifts of the aromatic protons (H-5 and H-8) will be influenced by the deshielding effect of the carbonyl group and the electronic effects of the bromine and fluorine substituents. The fluorine atom will also introduce through-space coupling to the neighboring protons, resulting in doublet signals for H-5 and H-8.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Correlations |

| C-4 (C=O) | ~190-195 | Carbonyl carbon |

| C-8a | ~160-165 | Attached to oxygen |

| C-6 | ~150-155 (d, JC-F ≈ 240-250 Hz) | Attached to fluorine |

| C-5 | ~125-130 | Aromatic CH |

| C-4a | ~120-125 | Aromatic quaternary |

| C-7 | ~115-120 (d, JC-F ≈ 20-25 Hz) | Attached to bromine |

| C-8 | ~110-115 (d, JC-F ≈ 5-10 Hz) | Aromatic CH |

| C-2 | ~65-70 | Methylene adjacent to oxygen |

| C-3 | ~40-45 | Methylene adjacent to carbonyl |

The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.[6]

Mass Spectrometry

The mass spectrum (e.g., by electron ionization, EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The dihydropyranone ring of the chroman-4-one scaffold is not planar and can adopt various conformations.

The Chroman-4-one Ring Conformation

The dihydropyranone ring in chroman-4-ones typically adopts a half-chair or a sofa conformation. In the half-chair conformation, four of the ring atoms are coplanar, while the other two are out of the plane on opposite sides. In the sofa conformation, five atoms are coplanar, with one atom out of the plane. The preferred conformation is influenced by the substitution pattern on the ring.

Caption: Predominant conformations of the chroman-4-one ring.

The presence of the sp²-hybridized carbonyl carbon at C-4 and the fusion to the aromatic ring introduces a degree of planarity, favoring conformations where steric strain is minimized.

Influence of Substituents on Conformation

The bromine and fluorine substituents on the aromatic ring of this compound are not expected to directly impose a strong conformational preference on the dihydropyranone ring. However, they can influence the electronic properties of the entire molecule, which may have subtle effects on bond lengths and angles.

The primary determinants of the heterocyclic ring's conformation will be the torsional strains within the ring itself. Computational modeling provides a powerful tool to investigate the relative energies of the possible conformers.

Computational Modeling Approach

A thorough conformational analysis of this compound can be performed using computational chemistry methods.[7]

Workflow for Computational Conformational Analysis:

Caption: Workflow for computational conformational analysis.

-

Initial 3D Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field to identify low-energy conformers.

-

Geometry Optimization: The identified conformers are then subjected to geometry optimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).[8]

-

Energy Calculation and Population Analysis: The relative energies of the optimized conformers are calculated, and their populations at a given temperature are estimated using the Boltzmann distribution. This will reveal the most likely conformation(s) of the molecule.

-

NMR Chemical Shift Prediction: The NMR chemical shifts for the lowest energy conformers can be calculated and compared with experimental data (once available) to validate the computational model.

Based on studies of related chroman-4-ones, it is predicted that the half-chair conformation will be the most stable, as it effectively minimizes torsional strain within the dihydropyranone ring.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its molecular structure, a proposed synthetic route, and a detailed discussion of its likely conformational preferences. While experimental data for this specific molecule is currently limited, the theoretical framework and methodologies presented herein offer a solid foundation for its synthesis, characterization, and further investigation. The insights into its structure and conformation will be invaluable for researchers aiming to understand its structure-activity relationships and to design next-generation chroman-4-one-based drugs.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. Theoretical Methods and Applications of Computational NMR [escholarship.org]

- 8. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 7-Bromo-6-fluorochroman-4-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Bromo-6-fluorochroman-4-one (CAS No. 27407-12-1), a key intermediate in the synthesis of various pharmaceutical compounds.[1] A detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is presented, offering critical insights for researchers in drug discovery and development. This guide is designed to serve as an authoritative reference for the unambiguous identification and quality control of this important synthetic building block.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a halogenated chromanone derivative with a molecular formula of C₉H₆BrFO₂ and a molecular weight of approximately 245.04 g/mol .[1] Its structural features, particularly the presence of bromine and fluorine atoms on the aromatic ring, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. The chromanone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

The precise placement of the bromo and fluoro substituents on the chromanone core significantly influences the molecule's reactivity and its interactions with biological targets. Therefore, unequivocal structural confirmation through a combination of spectroscopic techniques is paramount to ensure the integrity of downstream synthetic operations and the validity of subsequent biological evaluations. This guide provides a detailed exposition of the key spectroscopic signatures of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic output. Understanding these relationships is fundamental to data interpretation.

Molecular Structure of this compound

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Workflow for NMR Sample Preparation and Analysis

References

A Technical Guide to the Crystal Structure Analysis of Halogenated Chroman-4-ones

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The strategic introduction of halogen atoms (F, Cl, Br, I) onto this framework is a well-established method for modulating physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[3][4] Understanding the precise three-dimensional arrangement of these halogenated molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the crystal structure analysis of halogenated chroman-4-ones, from synthesis and crystallization to the interpretation of intricate supramolecular assemblies governed by non-covalent interactions.

Introduction: The Significance of Halogenation in Chroman-4-one Scaffolds

Chroman-4-ones and their derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] Halogenation is a key strategy in modern medicinal chemistry to optimize lead compounds.[3] The introduction of a halogen can influence a molecule's conformation, electronic distribution, and binding affinity to biological targets.[4] Furthermore, halogens can participate in specific, highly directional non-covalent interactions known as halogen bonds.[8][9] These interactions, akin yet distinct from hydrogen bonds, are powerful tools in crystal engineering, capable of dictating the packing of molecules in the solid state.[10] A thorough crystal structure analysis, therefore, not only confirms the molecular structure but also reveals the subtle interplay of forces that govern its solid-state architecture, providing invaluable insights for drug development.

Synthesis and Crystallization: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways

Halogenated chroman-4-ones can be synthesized through various established routes. A common approach involves the intramolecular cyclization of precursor molecules. For instance, radical cascade cyclizations of o-allyloxybenzaldehydes have proven to be an effective strategy for creating the chroman-4-one core with various substituents.[1][11][12] Another prevalent method is the base-catalyzed condensation of a substituted phenol with an appropriate three-carbon synthon, followed by halogenation of the aromatic ring or other positions.[5][13]

Example Protocol: Synthesis of 6-Bromo-chroman-4-one

-

Starting Material: Commercially available 4-chromanone.

-

Bromination: Dissolve 4-chromanone in a suitable solvent such as acetic acid.

-

Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, portion-wise at room temperature.

-

Reaction: Stir the mixture for several hours until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 6-bromo-chroman-4-one.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[14] The crystal must be of sufficient size (typically >0.1 mm) and possess a high degree of internal order.[14]

Step-by-Step Crystallization Protocol:

-

Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading quality.

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but allow it to slowly precipitate upon cooling.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks. This is one of the most common and effective techniques.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystal growth.

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline material.[15][16][17] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[14][18]

dot graphdot { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} graphdot Caption: Workflow for Crystal Structure Analysis.

Experimental Protocol for SC-XRD Analysis:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the X-ray beam of a diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations. The crystal is rotated, and a series of diffraction images are collected by a detector.[15]

-

Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are corrected for various experimental factors and scaled.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map, which reveals the positions of the atoms.

-

Structure Refinement: A model of the molecule is built and refined against the experimental data using least-squares algorithms. This process optimizes atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.[14]

-

Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors) and checked for consistency. The results are typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

Interpreting the Crystal Structure: From Molecule to Supramolecular Assembly

The final crystal structure provides a wealth of information beyond simple connectivity.

Molecular Conformation

The analysis reveals the precise bond lengths, bond angles, and torsion angles within the chroman-4-one molecule. The heterocyclic ring typically adopts a half-chair or sofa conformation.[19] Halogen substitution can induce subtle changes in the molecular geometry due to steric and electronic effects.

Supramolecular Packing and Intermolecular Interactions

This is where the role of the halogen becomes most apparent. The way molecules pack in the crystal lattice is dictated by a hierarchy of intermolecular interactions.

-

Halogen Bonding (X-Bonding): This is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or another halogen.[9][20] The strength of the halogen bond generally increases down the group (I > Br > Cl > F).[8] In chroman-4-ones, the carbonyl oxygen (O=C4) is a prime halogen bond acceptor.

-

Hydrogen Bonding (H-Bonding): Classic hydrogen bonds, such as C—H···O, are also frequently observed, contributing significantly to the overall stability of the crystal lattice.[13][21]

-

π–π Stacking: The aromatic rings of the chroman-4-one scaffold can interact through π–π stacking, where the electron-rich π systems of adjacent molecules align.[19]

dot graphdot { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} graphdot Caption: Key intermolecular interactions in crystal packing.

Case Study: 6-Bromo-2-(4-chlorophenyl)chroman-4-one

A look at a specific example illustrates these principles. The crystal structure of 6-bromo-2-(4-chlorophenyl)chroman-4-one (a halogenated flavanone) reveals critical details.[22] The analysis of its crystal data provides precise unit cell dimensions, bond lengths, and angles. The supramolecular structure is stabilized by a network of intermolecular interactions, where the bromine and chlorine atoms play a key role in directing the crystal packing, likely through C-H···O hydrogen bonds and potential halogen-halogen or halogen-π interactions.[22]

| Parameter | 6-Bromo-2-(4-chlorophenyl)chroman-4-one[22] | 3-Bromochroman-4-one[19] |

| Formula | C₁₅H₁₀BrClO₂ | C₉H₇BrO₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 9.2173(6) | 4.8851(3) |

| b (Å) | 20.7174(14) | 10.9841(6) |

| c (Å) | 6.9035(4) | 15.0134(8) |

| β (°) ** | 99.332(3) | 90 |

| V (ų) ** | 1300.83(14) | 805.34(8) |

| Z | 4 | 4 |

| R-factor (Rgt(F)) | 0.0153 | 0.0251 |

Table 1: Comparison of crystallographic data for two halogenated chroman-4-one derivatives. Data sourced from published structures.

Conclusion and Outlook

The crystal structure analysis of halogenated chroman-4-ones is an indispensable tool in drug discovery and materials science. It provides the ultimate proof of structure and offers profound insights into the conformational preferences and intermolecular forces that define the solid state. Understanding how different halogens influence crystal packing through a combination of halogen bonds, hydrogen bonds, and other weak interactions allows scientists to make more informed decisions in the design of next-generation therapeutics with optimized properties and efficacy. The continued exploration of these structures will undoubtedly fuel further innovation in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. rigaku.com [rigaku.com]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 7-Bromo-6-fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to obtain 7-bromo-6-fluorochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the selection of precursors, reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on the chemical logic underpinning the synthetic strategy, offering insights into the optimization of reaction conditions and the characterization of the target molecule.

Introduction: The Significance of Substituted Chroman-4-ones

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The fusion of a benzene ring to a dihydropyranone ring creates a privileged scaffold in medicinal chemistry. The introduction of halogen substituents, such as bromine and fluorine, onto the chroman-4-one framework can significantly modulate the physicochemical and pharmacological properties of the molecule. This strategic halogenation can enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability, making these derivatives highly valuable in the development of novel therapeutic agents.

This compound, in particular, is a key intermediate in the synthesis of more complex pharmaceutical compounds. Its unique substitution pattern allows for further functionalization, making it a versatile building block in the design of targeted therapies. This guide will elucidate the primary synthetic routes to this important molecule, focusing on a logical and efficient pathway starting from commercially available precursors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a disconnection of the heterocyclic ring, leading to a substituted phenolic precursor. The most common and effective method for constructing the chroman-4-one core involves an intramolecular cyclization of a suitably functionalized phenol. This typically follows a Friedel-Crafts acylation to introduce the necessary side chain.

Based on this analysis, a two-step synthesis is proposed:

-

Friedel-Crafts Acylation: Reaction of a substituted phenol with a three-carbon acylating agent to form a phenoxy ketone intermediate.

-

Intramolecular Cyclization: Base- or acid-catalyzed ring closure of the phenoxy ketone to yield the chroman-4-one ring system.

The key to a successful synthesis lies in the selection of the correct starting phenol to ensure the desired regiochemistry of the final product.

Precursor Selection and Synthesis

The substitution pattern of the target molecule, this compound, dictates the choice of the starting phenol. The bromine atom is at position 7, and the fluorine atom is at position 6. To achieve this, 3-bromo-4-fluorophenol is the most suitable precursor.

3.1. Synthesis of 3-Bromo-4-fluorophenol

3-Bromo-4-fluorophenol can be synthesized from commercially available starting materials. One common method involves the bromination of 4-fluorophenol. However, controlling the regioselectivity of this reaction can be challenging. A more reliable route starts from 3-bromo-4-fluoroaniline, which can be converted to the corresponding phenol via a diazotization reaction.

Alternatively, 3-bromo-4-fluorophenol is commercially available from various chemical suppliers, which is the recommended starting point for this synthesis to ensure efficiency and purity.

Synthetic Pathway to this compound

The proposed synthesis of this compound from 3-bromo-4-fluorophenol is outlined below. The pathway involves two key transformations: Friedel-Crafts acylation and intramolecular cyclization.

Caption: Proposed synthesis pathway for this compound.

4.1. Step 1: Friedel-Crafts Acylation to form 3-(3-Bromo-4-fluorophenoxy)propanoic acid

The first step involves the reaction of 3-bromo-4-fluorophenol with a suitable three-carbon electrophile. A common and effective method is the reaction with 3-chloropropionic acid in the presence of a base, followed by acidification to yield the corresponding phenoxypropanoic acid.

Causality Behind Experimental Choices:

-

Base (e.g., Sodium Hydroxide): The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This increased nucleophilicity is necessary for the subsequent Williamson ether synthesis-type reaction with 3-chloropropionic acid.

-

3-Chloropropionic Acid: This reagent provides the three-carbon chain required for the eventual formation of the six-membered heterocyclic ring of the chromanone.

-

Acidic Workup: After the initial reaction, an acidic workup is necessary to protonate the carboxylate and isolate the 3-(3-bromo-4-fluorophenoxy)propanoic acid.

4.2. Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The second and final step is the intramolecular Friedel-Crafts acylation of the phenoxypropanoic acid to form the chroman-4-one ring. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Conversion to Acyl Chloride (e.g., using Thionyl Chloride or Oxalyl Chloride): The carboxylic acid itself is not reactive enough to undergo Friedel-Crafts acylation. Conversion to the corresponding acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular cyclization.

-

Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): The Lewis acid is essential for activating the acyl chloride. It coordinates to the chlorine atom, making it a better leaving group and generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring.[3][4][5][6]

-

Regioselectivity: The intramolecular nature of the reaction and the directing effects of the substituents on the aromatic ring guide the cyclization to the desired position. The ether linkage directs the electrophilic substitution to the ortho position, leading to the formation of the chroman-4-one ring.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of substituted chroman-4-ones.[2] Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

5.1. Protocol 1: Synthesis of 3-(3-Bromo-4-fluorophenoxy)propanoic acid

| Step | Procedure | Reagents and Conditions | Notes |

| 1 | In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromo-4-fluorophenol in an appropriate solvent such as ethanol or water. | 3-bromo-4-fluorophenol (1 eq.), Solvent | Ensure complete dissolution. |

| 2 | Add a solution of sodium hydroxide to the flask and stir for 30 minutes at room temperature. | Sodium hydroxide (1.1 eq.) | The formation of the sodium phenoxide should be observed. |

| 3 | Add 3-chloropropionic acid to the reaction mixture. | 3-chloropropionic acid (1.1 eq.) | |

| 4 | Heat the reaction mixture to reflux and maintain for 4-6 hours. | Reflux | Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| 5 | After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms. | Dilute HCl | The pH should be acidic. |

| 6 | Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product. | ||

| 7 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(3-bromo-4-fluorophenoxy)propanoic acid. |

5.2. Protocol 2: Synthesis of this compound

| Step | Procedure | Reagents and Conditions | Notes |

| 1 | In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(3-bromo-4-fluorophenoxy)propanoic acid in an anhydrous solvent such as dichloromethane (DCM). | 3-(3-bromo-4-fluorophenoxy)propanoic acid (1 eq.), Anhydrous DCM | Ensure all glassware is dry to prevent quenching of the Lewis acid. |

| 2 | Add oxalyl chloride or thionyl chloride dropwise to the suspension at 0 °C. | Oxalyl chloride (1.5 eq.) or Thionyl chloride (1.5 eq.), catalytic DMF (1-2 drops) | The reaction will evolve gas (HCl and CO/CO₂ or SO₂). Use a fume hood. |

| 3 | Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases and the solution becomes clear. | Room temperature | This indicates the formation of the acyl chloride. |

| 4 | In a separate flame-dried flask, suspend anhydrous aluminum chloride in anhydrous DCM and cool to 0 °C. | Anhydrous AlCl₃ (1.2 eq.), Anhydrous DCM | |

| 5 | Add the solution of the acyl chloride dropwise to the suspension of aluminum chloride at 0 °C. | This is an exothermic reaction. Maintain the temperature. | |

| 6 | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. | Room temperature | Monitor the reaction by TLC. |

| 7 | Carefully quench the reaction by pouring it onto crushed ice and dilute HCl. | Crushed ice, Dilute HCl | Perform this step slowly in a fume hood. |

| 8 | Separate the organic layer, and extract the aqueous layer with DCM. | DCM | |

| 9 | Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. | Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄ | |

| 10 | Remove the solvent under reduced pressure to obtain the crude product. | ||

| 11 | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound. | Silica gel chromatography |

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the chromanone ring. The fluorine atom will cause characteristic splitting in the proton and carbon spectra.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula and the presence of the bromine and fluorine atoms through their characteristic isotopic patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the ketone group in the chromanone ring.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

3-Bromo-4-fluorophenol: Corrosive and toxic. Avoid inhalation, ingestion, and skin contact.

-

Thionyl Chloride and Oxalyl Chloride: Highly corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

-

Aluminum Chloride: Corrosive and reacts violently with water.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide has detailed a robust and scientifically sound pathway for the synthesis of this compound. By starting with the appropriate precursor, 3-bromo-4-fluorophenol, and employing a two-step sequence of Friedel-Crafts acylation and intramolecular cyclization, the target molecule can be obtained in good yield and purity. The provided experimental protocols, grounded in established chemical principles, offer a reliable starting point for researchers in the field. The strategic synthesis of such halogenated chroman-4-ones is a critical step in the development of novel and effective therapeutic agents.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

A Technical Guide to the Biological Activity Screening of Novel Chromanone Derivatives

Introduction: The Chromanone Scaffold as a Privileged Structure in Drug Discovery

Chromanone, a heterocyclic compound featuring a benzo-γ-pyrone backbone, represents a "privileged scaffold" in medicinal chemistry.[1] This structure is prevalent in a vast array of natural products and has been the starting point for synthesizing derivatives with diverse and potent biological activities.[2][3] The versatility of the chromanone ring allows for structural modifications that can significantly influence its interaction with biological targets, leading to compounds with potential applications as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[4][5][6][7][8]

The journey from a newly synthesized chromanone derivative to a potential drug candidate is a rigorous process of biological evaluation. This guide provides a comprehensive, technically-grounded framework for screening these novel compounds. It is structured not as a rigid template, but as a logical cascade that mirrors a typical drug discovery workflow—moving from broad, high-throughput assessments to more focused, mechanism-of-action studies. The causality behind each experimental choice is explained, ensuring that every protocol functions as a self-validating system for generating reliable and reproducible data.

The Screening Cascade: A Strategic Approach

A successful screening program requires a tiered approach to efficiently identify and characterize promising compounds while minimizing resources spent on inactive or non-specific derivatives. This cascade begins with primary screening to assess fundamental biological effects, followed by secondary screening to identify specific activities, and finally, tertiary screening to elucidate the mechanism of action.

Figure 1: A logical workflow for screening novel chromanone derivatives.

Part 1: Primary Screening - The Gatekeeper Assays

The initial evaluation of any novel compound is a critical first step to determine its fundamental interaction with living cells.[9] These assays are designed to be robust, cost-effective, and high-throughput to quickly filter large libraries of derivatives.

Core Directive: Cytotoxicity and Antiproliferative Activity

Expertise & Experience: The primary question is: does the compound affect cell viability? Cytotoxicity screening is the cornerstone of this phase.[10] We are not just looking for potent compounds, but also for selective ones. A compound that kills cancer cells is promising, but if it also kills healthy cells at a similar concentration, its therapeutic window is narrow, and its potential for clinical translation is low.[4][11] Therefore, a standard panel should always include multiple cancer cell lines representing different tumor types (e.g., MCF-7 for breast, A549 for lung, DU-145 for prostate) and at least one non-cancerous cell line (e.g., human embryonic kidney cells HEK293 or human fibroblasts) to establish a selectivity index (SI).[4][10][12]

Trustworthiness: The reliability of cytotoxicity data hinges on reproducible, concentration-dependent effects. Assays like MTT and Sulforhodamine B (SRB) are industry standards because they measure distinct cellular parameters—metabolic activity and total protein content, respectively—providing a cross-validation of the results.[9][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[10][12]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the novel chromanone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at approximately 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[14]

Quantitative data from cytotoxicity assays should be summarized to show the half-maximal inhibitory concentration (IC₅₀).[9] These values are crucial for comparing the potency of different derivatives and their selectivity.

| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) ± SD | Normal Cell Line (e.g., HEK293) IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |

| Chromanone-1A | MCF-7 (Breast) | 15.2 ± 1.8 | >100 | >6.6 |

| Chromanone-1B | A549 (Lung) | 20.5 ± 2.1 | >100 | >4.9 |

| Doxorubicin | MCF-7 (Breast) | 1.1 ± 0.2 | 5.8 ± 0.7 | 5.3 |

| ¹SI = IC₅₀ in normal cells / IC₅₀ in cancer cells |

Part 2: Secondary Screening - Unveiling Specific Biological Activities

Once the primary screening provides a general cytotoxicity profile, the next phase involves a battery of assays to identify more specific biological activities. The choice of assays is guided by the structural features of the chromanone derivatives, the results of the primary screen, and the desired therapeutic target.

A. Antioxidant Activity Evaluation

Expertise & Experience: Many chromone and chromanone derivatives are known to possess antioxidant properties, which are linked to the prevention of diseases caused by oxidative stress.[1][6] Antioxidant activity is not a single property but a combination of mechanisms, primarily radical scavenging and reducing power.[1] Therefore, a multi-assay approach is essential for a comprehensive evaluation. The DPPH and ABTS assays measure hydrogen or electron-donating capacity, while the FRAP assay measures the ability to reduce ferric iron.[1][6] Running at least two of these assays provides a more complete picture of a compound's antioxidant potential.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH free radical, neutralizing it and causing a color change from purple to yellow.[1] The decrease in absorbance is measured spectrophotometrically.[1]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the chromanone derivative (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.[1]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[1] Determine the IC₅₀ value.

Figure 2: Principle of the DPPH radical scavenging assay.

B. Anti-inflammatory Activity Screening

Expertise & Experience: Chronic inflammation is a key driver of many diseases.[15] Chromanones have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways like NF-κB.[7] A common and effective cell-based model for initial screening uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). LPS stimulation triggers an inflammatory response, including the production of nitric oxide (NO), which can be easily quantified using the Griess reagent.[16][17] A compound that reduces NO production without being cytotoxic is a promising anti-inflammatory lead.[15]

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the chromanone derivatives for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ for NO inhibition. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the reduction in NO is not due to cell death.[7]

C. Enzyme Inhibition Assays

Expertise & Experience: The ability of a compound to selectively inhibit a specific enzyme is a hallmark of modern drug design.[18] Chromanone derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAO), cyclooxygenases (COX), and matrix metalloproteinases (MMPs).[17][19][20] MMPs, particularly MMP-2 and MMP-9, are critical for cancer cell invasion and metastasis, making them attractive targets.[21][22] Gelatin zymography is a powerful and relatively simple technique to specifically assess the inhibitory activity against these gelatinases.[21]

Principle: This technique involves SDS-PAGE where gelatin is co-polymerized in the gel. Samples containing MMPs are loaded and run under non-reducing conditions. After electrophoresis, the gel is incubated in a renaturing buffer, allowing the enzymes to digest the gelatin in their vicinity. Staining the gel with Coomassie Blue reveals clear bands where the gelatin has been degraded, indicating enzyme activity. Inhibitors can be added during incubation to assess their effect.[21]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cells that secrete MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells).[21] Treat the cells with the chromanone derivatives.

-

Sample Preparation: Collect the conditioned media, which contains the secreted MMPs.

-

Zymography: Load the samples onto a polyacrylamide gel containing gelatin (1 mg/mL).

-

Electrophoresis: Run the gel at 4°C.

-

Renaturation and Incubation: Wash the gel with a Triton X-100 solution to remove SDS and renature the enzymes. Then, incubate the gel overnight at 37°C in a developing buffer, with and without the test compounds.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Analysis: Active MMPs will appear as clear bands on a blue background. The intensity of the bands can be quantified using densitometry to determine the extent of inhibition.

D. Antimicrobial Activity Screening

Expertise & Experience: With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. Heterocyclic compounds are a rich source of potential leads.[23][24] The standard method for initial screening is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a microorganism.[25][26] It is crucial to test against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[25]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the chromanone derivatives in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[26]

Part 3: Tertiary Screening - Elucidating the Mechanism of Action

For compounds that show significant and selective activity in secondary screens (often called "hits"), the next logical step is to understand their molecular mechanism of action (MoA). This phase employs more complex and resource-intensive assays.

Authoritative Grounding: If a chromanone derivative shows potent anticancer activity, MoA studies would investigate whether it induces apoptosis or causes cell cycle arrest.[4][11] This can be explored using techniques like:

-

Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry can reveal if the compound causes cells to arrest in a specific phase of the cell cycle (G1, S, or G2/M).[11]

-

Western Blotting: This technique can be used to measure changes in the expression or phosphorylation status of key proteins involved in specific signaling pathways (e.g., PI3K/Akt, NF-κB, MAPKs) to pinpoint the compound's molecular target.[7]

Figure 3: High-level decision-making workflow for mechanistic studies.

Conclusion

The biological screening of novel chromanone derivatives is a systematic, multi-tiered process that requires careful experimental design and interpretation. By employing a logical cascade of assays—from broad cytotoxicity profiling to specific activity screens and deep mechanistic studies—researchers can efficiently identify and validate promising lead compounds. This guide provides the foundational protocols and, more importantly, the scientific rationale behind them, empowering drug development professionals to build robust, self-validating screening programs to unlock the full therapeutic potential of the versatile chromanone scaffold.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rroij.com [rroij.com]

- 24. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]

- 25. researchgate.net [researchgate.net]

- 26. In-vitro antibacterial, antifungal, antioxidant and functional properties of Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 7-Bromo-6-fluorochroman-4-one: A Technical Guide to Target Identification and Validation

Abstract

The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific analogue, 7-Bromo-6-fluorochroman-4-one, presents a unique substitution pattern that is predicted to modulate its biological activity, making it a compelling candidate for drug discovery. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, grounded in the known bioactivities of related chromanone compounds. Furthermore, we present a detailed roadmap for the experimental identification and validation of these targets, empowering researchers and drug development professionals to systematically explore the therapeutic promise of this novel molecule.

Introduction: The Promise of a Halogenated Chromanone

Chroman-4-ones, a class of oxygen-containing heterocyclic compounds, have consistently demonstrated significant therapeutic potential.[1] The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the chromanone ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of both bromine and fluorine at the C7 and C6 positions, respectively, in this compound is anticipated to enhance its interaction with biological targets and potentially confer novel activities. While direct studies on this specific molecule are nascent, the extensive body of research on analogous compounds provides a strong foundation for hypothesizing its molecular mechanisms of action.

This guide will first delineate the most probable therapeutic target classes for this compound based on the established pharmacology of chromanone derivatives. Subsequently, we will provide detailed, field-proven experimental protocols for the unbiased identification and rigorous validation of these putative targets.

Postulated Therapeutic Target Classes

Based on the extensive literature on chromanone derivatives, we hypothesize that this compound is likely to exert its therapeutic effects through the modulation of one or more of the following protein families:

-

Protein Kinases: A vast and crucial class of enzymes often dysregulated in cancer and inflammatory diseases.[3]

-

Sirtuins: A family of NAD+-dependent deacetylases involved in cellular metabolism, stress resistance, and aging.[4]

-

Inflammatory Pathway Enzymes: Key mediators of the inflammatory response, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS).[5]

-

Ion Channels: Membrane proteins that regulate ion flow and are implicated in various physiological processes, including cardiac function.[6]

-

Parasitic Enzymes: Essential enzymes in pathogenic parasites, representing potential targets for anti-infective therapies.[7]

The following sections will delve into the rationale for each of these target classes and outline a strategic approach for their experimental investigation.

A Strategic Framework for Target Identification

To elucidate the direct molecular targets of this compound, a multi-pronged approach employing state-of-the-art proteomics and biophysical techniques is recommended. This strategy is designed to provide a comprehensive and validated understanding of the compound's mechanism of action.

Figure 1: A strategic workflow for the identification and validation of therapeutic targets for this compound.

Phase 1: Unbiased Target Discovery

The initial phase focuses on identifying potential binding partners of this compound from the entire proteome without prior bias.

AP-MS is a powerful technique for isolating and identifying proteins that interact with a small molecule.[8][9]

Protocol: AP-MS for this compound

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

-

Cell Lysis: Prepare a lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

-

Incubation: Incubate the cell lysate with the immobilized probe to allow for the formation of protein-probe complexes.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the identified proteins with those from a control experiment using beads without the probe to identify specific binding partners.

DEL screening allows for the rapid interrogation of vast libraries of DNA-barcoded small molecules to identify binders to a protein of interest.[10][11] While typically used to screen libraries against a known target, a reverse approach can be conceptualized where a library of potential targets is screened. A more direct application for our purpose is to use a library of chromanone analogues to identify common targets.

Phase 2: Target Validation and Engagement

Once a list of putative targets is generated, it is crucial to validate these interactions and confirm target engagement in a cellular context.

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[12][13] This label-free technique provides direct evidence of target engagement.

Protocol: CETSA for Target Validation

-

Cell Culture and Treatment: Culture a relevant cell line and treat with either this compound or a vehicle control.

-

Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the soluble protein fraction as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sptlabtech.com [sptlabtech.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

A Senior Application Scientist's Guide to In Silico Analysis of H-Bromo-6-fluorochroman-4-one

An In-depth Technical Guide for Computational Drug Discovery

Abstract

This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on 7-Bromo-6-fluorochroman-4-one, a heterocyclic compound with potential therapeutic applications. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into ligand and protein preparation, molecular docking, results interpretation, and protocol validation. The guide emphasizes a self-validating system of protocols to ensure scientific integrity and reproducibility. By integrating detailed experimental workflows, data presentation tables, and explanatory diagrams, this whitepaper serves as a practical and authoritative resource for leveraging computational tools to accelerate the discovery of novel therapeutics.

Section 1: The Strategic Imperative for In Silico Investigation

In the landscape of modern drug discovery, the journey from a chemical entity to a clinical candidate is long and resource-intensive. Computational, or in silico, methods have emerged as an indispensable strategy to de-risk and accelerate this process.[1] Molecular docking, a cornerstone of this approach, allows us to predict the binding orientation and affinity of a small molecule (a "ligand") within the active site of a target protein.[2][3] This predictive power enables the rapid screening of vast chemical libraries and the prioritization of candidates for synthesis and in vitro testing.

The subject of this guide, this compound, belongs to the chromanone class of compounds. Chromanone derivatives have been investigated for a wide range of biological activities, including roles as inhibitors of enzymes like monoamine oxidase and sirtuin 2, and as potential anti-cancer and anti-cholinesterase agents.[4][5][6] The specific halogenation pattern (bromo and fluoro groups) on this scaffold suggests unique electronic and steric properties that could modulate its interaction with biological targets, making it a compelling candidate for computational analysis.

This guide will use human Sirtuin 2 (SIRT2) as a representative target protein. SIRT2 is a compelling target due to its involvement in neurodegenerative diseases, and chromanone scaffolds have demonstrated potent and selective inhibition of this enzyme.[6]

Section 2: The Computational Workflow: A Validated Pathway from Hypothesis to Insight

A successful in silico study is not a single event but a multi-stage workflow. Each stage builds upon the last, incorporating validation checkpoints to ensure the reliability of the final results. The causality behind this structured approach is to minimize computational artifacts and increase the correlation between predicted and experimental outcomes.

References

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to 7-Bromo-6-fluorochroman-4-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides an in-depth review of the chemical synthesis and diverse biological activities of the chroman-4-one scaffold, with a specific focus on the potential of halogenated derivatives such as 7-Bromo-6-fluorochroman-4-one and its analogs. Designed for researchers and drug development professionals, this document synthesizes current knowledge, explains the rationale behind synthetic strategies, and details the therapeutic promise of this versatile chemical class.

The Chroman-4-one Core: A Privileged Scaffold in Medicinal Chemistry

The chroman-4-one, or 4-chromanone, skeleton is a heterocyclic motif of significant interest in drug discovery.[1][2] Structurally, it consists of a benzene ring fused to a dihydropyran ring. This scaffold is prevalent in a wide array of natural products, particularly flavonoids and isoflavonoids, and serves as a foundational building block for numerous synthetic compounds with potent biological activities.[1][2]

The seemingly minor difference between chroman-4-one and its unsaturated counterpart, chromone (which has a double bond between C2 and C3), results in significant variations in their chemical properties and biological profiles.[1] The conformational flexibility of the saturated heterocyclic ring in chroman-4-ones allows for more complex interactions with biological targets. This structural versatility has established the chroman-4-one framework as a "privileged structure," capable of binding to multiple, diverse receptors and enzymes.

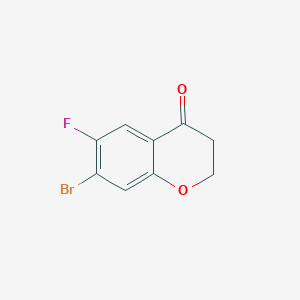

The specific analog, this compound, introduces two key halogens—bromine and fluorine—onto the benzene ring. These substitutions are of particular interest in medicinal chemistry for their ability to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Caption: Core structure of this compound.

Synthetic Strategies for Chroman-4-one Analogs

The construction of the chroman-4-one ring system is a well-established process in organic synthesis, with several reliable methods available. The most prevalent and efficient approach involves a base-promoted condensation reaction followed by an intramolecular cyclization.

Core Synthesis Rationale: The Oxa-Michael Addition Pathway

The primary strategy involves a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde.[3] This is followed by an intramolecular oxa-Michael ring closure, which forms the heterocyclic ring.[3]

-

Causality of Experimental Choice : The choice of a base (e.g., diisopropylamine) is critical for facilitating the initial aldol reaction. Microwave irradiation is frequently employed to accelerate the reaction, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[4][5] This efficiency is crucial for the rapid generation of compound libraries for screening purposes.

Caption: General synthetic workflow for chroman-4-one synthesis.

Experimental Protocol: General Synthesis of 2-Alkyl-Substituted Chroman-4-ones

This protocol is adapted from established methods for synthesizing chroman-4-one derivatives.[4]

-

Reactant Preparation : In a microwave-safe reaction vessel, dissolve the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M solution).

-

Addition of Reagents : Add the desired aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv) to the solution.

-

Microwave Irradiation : Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour. The reaction should be monitored for completion by thin-layer chromatography (TLC).

-

Work-up : After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Purification : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired chroman-4-one.

The Biological Landscape of Halogenated Chroman-4-one Analogs

The chroman-4-one scaffold has been identified as a versatile pharmacophore in the treatment of cancer and other diseases.[1] The introduction of halogen atoms like bromine and fluorine can significantly enhance potency and selectivity.

Anticancer Activity

Numerous chroman-4-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7]

-

Mechanism of Action : Studies have shown that these compounds can induce apoptosis through the intrinsic pathway.[6] This is often characterized by the depolarization of the mitochondrial membrane and the arrest of the cell cycle, frequently at the G2/M phase.[6][7] The pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further supporting the intrinsic apoptosis pathway.[6]

-

Key Analogs : A notable example includes a 3-benzylidenechroman-4-one derivative bearing a 3-bromo-4-hydroxy-5-methoxy pattern on the benzylidene moiety. This compound was found to be 6-17 times more potent than the standard anticancer drug etoposide against tested cell lines.[8][9]

Enzyme Inhibition: A Promising Avenue for Therapy

Chroman-4-one analogs have emerged as potent inhibitors of several key enzymes implicated in human diseases.

-

Sirtuin 2 (SIRT2) Inhibition : SIRT2 is a deacetylating enzyme involved in aging-related diseases and cancer.[3][10] Chroman-4-ones have been developed as selective SIRT2 inhibitors. The compound 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent inhibitor with an IC₅₀ of 1.5 μM and high selectivity over other sirtuins like SIRT1 and SIRT3.[10] This highlights the favorable impact of electron-withdrawing substituents at the 6- and 8-positions.[10]

-

Kinase Inhibition : Chromone and chroman-4-one derivatives are being explored as inhibitors of various kinases. They have shown promise as selective Rho kinase (ROCK) inhibitors for potential use in treating diabetic retinopathy[11][12] and as Ataxia telangiectasia mutated and Rad-3 related (ATR) kinase inhibitors, which are involved in the DNA damage response pathway in cancer cells.[13]

Antidiabetic Activity

Recent studies have highlighted the potential of fluorinated chromone derivatives as effective α-glucosidase inhibitors, which are used to manage Type-2 Diabetes Mellitus.[14]

-